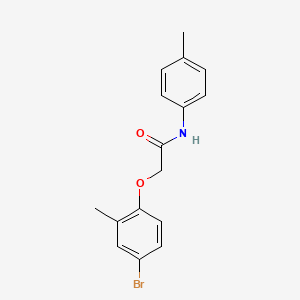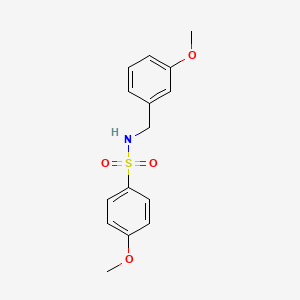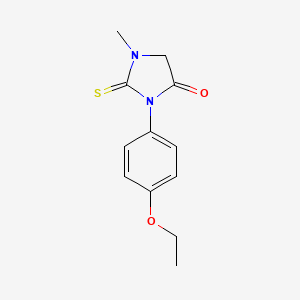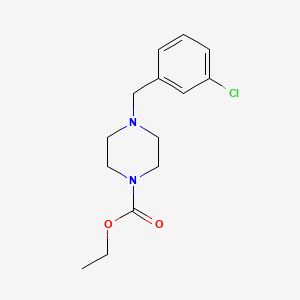
N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a hydrazide derivative of pyrazole and has a molecular weight of 448.3 g/mol.
Mecanismo De Acción
The mechanism of action of N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway. In addition, studies have suggested that this compound may act as a plant growth regulator by affecting the activity of enzymes involved in plant growth and development. Further research is needed to fully understand the mechanism of action of N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide.
Biochemical and Physiological Effects:
Studies have reported that N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide has a low toxicity profile, with no significant adverse effects observed in animal studies. In addition, studies have reported that this compound may have antioxidant and anti-inflammatory properties, which may contribute to its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide in lab experiments is its relatively low cost and ease of synthesis. In addition, this compound has shown promising results in various scientific research applications. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the scientific research of N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide. One potential direction is to further investigate its potential use as an anticancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Another potential direction is to explore its potential use as a plant growth regulator, with a focus on developing more efficient and sustainable agricultural practices. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide and its potential use in material science applications.
Métodos De Síntesis
The synthesis of N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide involves the condensation reaction between 4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide and 9-anthraldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization. The purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In agriculture, N'-(9-anthrylmethylene)-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide has been studied for its potential use as a plant growth regulator, with studies reporting its ability to increase crop yield. In material science, this compound has been studied for its potential use as a fluorescent probe, with studies reporting its ability to detect metal ions.
Propiedades
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-bromo-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-25-12-18(21)19(24-25)20(26)23-22-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-12H,1H3,(H,23,26)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSABGDHRGIYZIT-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
